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Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of N-Demethyl-N-formylolanzapine-d8, a deuterated analog of an olanzapine metabolite. This
document details the synthetic pathway, experimental protocols, and analytical
characterization, presenting data in a clear and accessible format. The inclusion of detailed
methodologies and visual workflows is intended to support researchers in the fields of drug
metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of
schizophrenia and bipolar disorder. The metabolism of olanzapine is complex, involving
multiple enzymatic pathways. One of the primary metabolites is N-desmethyl olanzapine,
formed through oxidative metabolism, primarily by the cytochrome P450 isoform CYP1A2.[1]
The formylated version of this metabolite, N-demethyl-N-formylolanzapine, is also of significant
interest. Isotope-labeled internal standards, such as N-Demethyl-N-formylolanzapine-d8, are
crucial for quantitative bioanalytical assays using mass spectrometry, enabling accurate
determination of metabolite concentrations in biological matrices.

This guide outlines a plausible synthetic route and characterization profile for N-Demethyl-N-
formylolanzapine-d8, based on established chemical principles and available literature on
related compounds.
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Synthesis

The synthesis of N-Demethyl-N-formylolanzapine-d8 can be conceptualized as a two-step
process starting from a key intermediate, which itself is synthesized from commercially
available starting materials. The overall synthetic workflow is depicted below.
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Figure 1: Synthetic workflow for N-Demethyl-N-formylolanzapine-d8.

Experimental Protocol: Synthesis of N-
Demethylolanzapine-d8

This procedure describes the condensation of 2-methyl-4-chloro-10H-thieno[2,3-b][2]
[3]benzodiazepine with deuterated piperazine.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 2-methyl-4-chloro-10H-thieno[2,3-b][2][3]benzodiazepine (1 equivalent)
in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO).

» Addition of Reagent: Add piperazine-d8 (1.2 equivalents) to the solution.

¢ Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor
the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS).
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Work-up: After completion of the reaction, cool the mixture to room temperature and pour it
into ice-water.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate
or dichloromethane.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield N-Demethylolanzapine-d8.

Experimental Protocol: Formylation of N-
Demethylolanzapine-d8

This procedure is adapted from a known method for the formylation of N-demethylolanzapine.

[4]

Reaction Setup: In a round-bottom flask, dissolve N-Demethylolanzapine-d8 (1 equivalent) in
a mixture of ethyl formate and a suitable co-solvent like tetrahydrofuran (THF).[4]

Reaction Conditions: Heat the solution to reflux and maintain for 12-18 hours.[4] The reaction
progress should be monitored by TLC or LC-MS.

Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon
cooling. If not, the solvent can be partially removed under reduced pressure to induce
crystallization.

Purification: The solid product is collected by filtration, washed with a cold solvent (e.g.,
diethyl ether), and dried under vacuum to yield N-Demethyl-N-formylolanzapine-d8.

Characterization

The structural confirmation and purity assessment of the synthesized N-Demethyl-N-

formylolanzapine-d8 are critical. The following analytical techniques are typically employed.

Characterization Data
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The expected analytical data for N-Demethyl-N-formylolanzapine-d8 are summarized in the

table below. The exact values for NMR and MS would need to be determined experimentally.

Parameter

Value

Chemical Name

4-(2-Methyl-10H-thieno[2,3-b][2]
[3]benzodiazepin-4-yl)-1-
piperazinecarboxaldehyde-d8

Molecular Formula

C17H10DsN4OS

Molecular Weight

334.47 g/mol [4]

CAS Number (Unlabeled)

639460-79-0[3]

Appearance

Off-white to yellow solid

1H NMR (Representative)

Signals corresponding to the aromatic and
methyl protons of the thienobenzodiazepine
core and the formyl proton. The piperazine
region would show an absence of proton signals

due to deuteration.

13C NMR (Representative)

Signals corresponding to all 17 carbon atoms in

the molecule.

Mass Spectrometry (ESI+)

Expected [M+H]* ion at m/z 335.5.
Fragmentation pattern would be characteristic of

the olanzapine core structure.

Purity (HPLC)

298%

Analytical Methods

A general workflow for the characterization of the final product is presented below.
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Characterization Workflow
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Figure 2: General workflow for the analytical characterization.

o High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV
detection is used to determine the purity of the synthesized compound. A gradient elution
with a mobile phase consisting of acetonitrile and water (with a modifier like formic acid or
ammonium acetate) on a C18 column is typically effective.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
elemental composition and exact mass of the molecule. Tandem mass spectrometry
(MS/MS) is employed to study the fragmentation pattern, which provides further structural

evidence.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are
essential for the definitive structural elucidation of the molecule. The absence of proton
signals in the piperazine region of the *H NMR spectrum confirms the incorporation of
deuterium.

Metabolic Context

N-Demethyl-N-formylolanzapine is a metabolite of olanzapine. Understanding its position in the
metabolic pathway is crucial for its application in pharmacokinetic studies.
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Figure 3: Simplified metabolic pathway of olanzapine.

Olanzapine undergoes N-demethylation to form N-desmethyl olanzapine.[1] This active
metabolite can then be further metabolized, for example, through formylation to produce N-
demethyl-N-formylolanzapine, or through conjugation with glucuronic acid by UDP-
glucuronosyltransferases (UGTS).[5]

Conclusion

This technical guide provides a foundational understanding of the synthesis and
characterization of N-Demethyl-N-formylolanzapine-d8. The detailed protocols and structured
data are intended to serve as a valuable resource for researchers and professionals in the
pharmaceutical sciences. The availability of high-purity, well-characterized, isotope-labeled
standards is paramount for the advancement of drug development and clinical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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